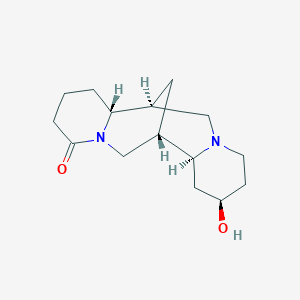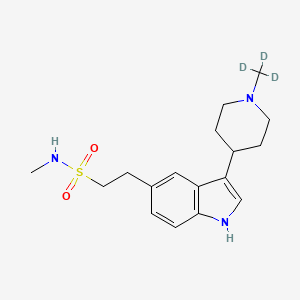
Naratriptan-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naratriptan-d3 is a deuterated form of naratriptan, a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist. Naratriptan is commonly used for the acute treatment of migraine attacks with or without aura. The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies due to its similar chemical properties but distinct mass, which allows for precise quantification in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naratriptan-d3 involves the incorporation of deuterium atoms into the naratriptan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis of naratriptan can also lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
Naratriptan-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
科学的研究の応用
Naratriptan-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in analytical chemistry for the quantification of naratriptan in various samples.
Biology: Studying the pharmacokinetics and metabolism of naratriptan in biological systems.
Medicine: Investigating the efficacy and safety of naratriptan in clinical trials.
Industry: Quality control and validation of pharmaceutical formulations containing naratriptan.
作用機序
Naratriptan-d3 exerts its effects by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. The mechanism involves:
Vasoconstriction: this compound causes the constriction of cranial blood vessels, reducing the vasodilation associated with migraine.
Inhibition of Neurotransmitter Release: It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.
Modulation of Pain Pathways: this compound modulates pain pathways in the brainstem, reducing the perception of migraine pain.
類似化合物との比較
Naratriptan-d3 is part of the triptan class of drugs, which includes several other compounds with similar mechanisms of action. These include:
- Sumatriptan
- Rizatriptan
- Zolmitriptan
- Almotriptan
- Frovatriptan
- Eletriptan
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for precise quantification and differentiation from the non-deuterated form. This makes it a valuable tool in drug development and research.
特性
分子式 |
C17H25N3O2S |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide |
InChI |
InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3/i2D3 |
InChIキー |
AMKVXSZCKVJAGH-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC |
正規SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)


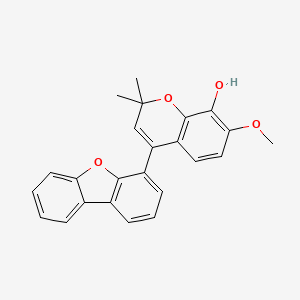
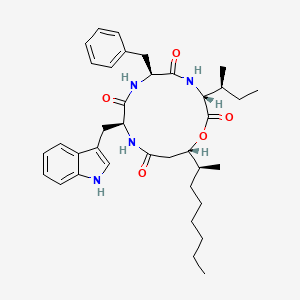
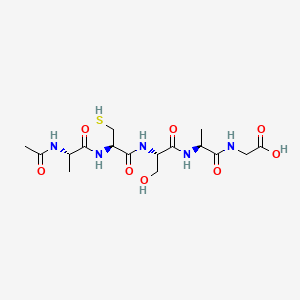
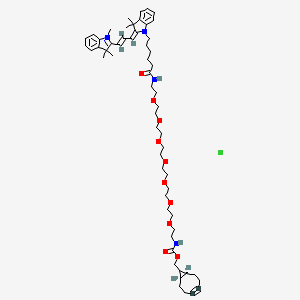

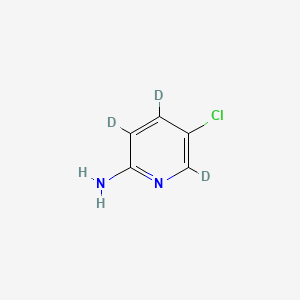
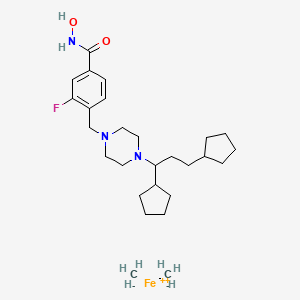
![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
